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For Researchers, Scientists, and Drug Development Professionals

Introduction
Oosponol, identified as 8-hydroxy-4-(2-hydroxyacetyl)isochroman-1-one, is a fungal metabolite

originally isolated from Oospora astringenes and also produced by the brown-rot fungus

Gloeophyllum striatum. This isocoumarin derivative has garnered interest due to its biological

activities. The definitive determination of its chemical structure is paramount for understanding

its mode of action and for any further drug development efforts. This technical guide outlines

the comprehensive approach to the structure elucidation of Oosponol, employing a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS).

While detailed, publicly accessible raw NMR and MS data for Oosponol are scarce, this guide

will utilize a representative isochromanone structure, 6,8-dihydroxy-3-methyl-1H-isochroman-1-

one, to illustrate the elucidation process. This model compound shares the core

isochromanone scaffold and allows for a thorough demonstration of the spectroscopic

techniques and data interpretation required to solve such a chemical structure.

Mass Spectrometry Analysis
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Mass spectrometry is the first step in structure elucidation, providing the molecular weight and

elemental formula of the unknown compound.

High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry, typically using Electrospray Ionization (ESI), is employed

to determine the accurate mass of the molecular ion.

Table 1: HRMS Data for the Model Compound

Ion Calculated m/z Measured m/z
Difference
(ppm)

Elemental
Formula

[M+H]⁺ 195.0601 195.0605 2.05 C₁₀H₁₁O₄

[M-H]⁻ 193.0455 193.0451 -2.07 C₁₀H₉O₄

The elemental formula is determined to be C₁₀H₁₀O₄, which corresponds to a degree of

unsaturation of 6. This suggests the presence of a benzene ring (4 degrees) and two additional

double bonds or rings (e.g., a carbonyl group and another ring).

Tandem Mass Spectrometry (MS/MS)
Tandem MS provides information about the fragmentation pattern of the molecule, which helps

in identifying structural motifs.

Table 2: Key MS/MS Fragmentation of the Model Compound [M+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da)
Putative Fragment
Structure

195.06 177.05 18 Loss of H₂O

195.06 167.07 28 Loss of CO

195.06 149.06 46 Loss of H₂O and CO

195.06 121.03 74 Retro-Diels-Alder
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NMR Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H and ¹³C NMR Data
¹H NMR provides information about the number of different types of protons and their

neighboring protons, while ¹³C NMR provides information about the number of different types of

carbons.

Table 3: ¹H and ¹³C NMR Data for the Model Compound (500 MHz, DMSO-d₆)

Position δC (ppm)
δH (ppm) (multiplicity, J in
Hz)

1 164.5 -

3 76.2 4.60 (dq, 6.2, 3.0)

4 35.8 2.85 (dd, 16.5, 3.0)

2.70 (dd, 16.5, 11.5)

4a 139.8 -

5 101.9 6.25 (d, 2.5)

6 162.1 -

7 108.2 6.40 (d, 2.5)

8 158.5 -

8a 102.5 -

3-CH₃ 20.9 1.45 (d, 6.2)

6-OH - 10.8 (s)

8-OH - 9.80 (s)

2D NMR Correlation Data
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2D NMR experiments, such as COSY and HMBC, are crucial for establishing the connectivity

between atoms.

The COSY spectrum shows correlations between protons that are coupled to each other,

typically through two or three bonds.

Table 4: Key COSY Correlations for the Model Compound

Proton 1 Proton 2

H-3 H-4

H-3 3-CH₃

H-5 H-7

The HMBC spectrum shows correlations between protons and carbons that are separated by

two or three bonds. This is vital for connecting different spin systems and identifying quaternary

carbons.

Table 5: Key HMBC Correlations for the Model Compound

Proton Correlated Carbon(s)

H-3 C-1, C-4, C-4a, 3-CH₃

H-4 C-3, C-4a, C-5, C-8a

H-5 C-4, C-7, C-8a

H-7 C-5, C-6, C-8, C-8a

3-CH₃ C-3, C-4

6-OH C-5, C-6, C-7

8-OH C-7, C-8, C-8a

Experimental Protocols
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Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source.

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol

or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to 1-

10 µg/mL with the mobile phase.

Data Acquisition (MS): Mass spectra are acquired in both positive and negative ion modes

over a mass range of m/z 50-1000.

Data Acquisition (MS/MS): For tandem MS, the molecular ion of interest is selected in the

first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas

(e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass

analyzer.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL

of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

Data Acquisition:

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse

angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used. A longer relaxation

delay (2-5 seconds) and a larger number of scans are typically required due to the lower

natural abundance and sensitivity of the ¹³C nucleus.

COSY: A standard gradient-selected COSY (cosygpqf) experiment is performed.
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HMBC: A standard gradient-selected HMBC (hmbcgplpndqf) experiment is performed. The

long-range coupling delay is optimized for a J-coupling of 8-10 Hz.

Visualization of the Elucidation Process
Experimental Workflow
The overall workflow for the structure elucidation is a logical progression from initial analysis to

the final confirmed structure.
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NMR Spectroscopy

Data Interpretation & Structure Assembly

Isolation & Purification of Oosponol

High-Resolution Mass Spectrometry

Determine Molecular Formula

1D ¹H NMR

Tandem Mass Spectrometry (MS/MS)

Identify Fragments

Combined Data Analysis

1D ¹³C NMR
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Establish Proton-Proton Connectivity
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Establish Long-Range H-C Connectivity

Proposed Structure
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Identified Fragments

Key Correlations

Fragment A
(Dihydroxy-benzene ring)

HMBC:
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Fragment B
(Methyl-lactone ring)
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H-3 to H-4

H-3 to 3-CH3

Assembled Structure of
6,8-dihydroxy-3-methyl-

isochroman-1-one
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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